5-(1-Ethoxyethoxy)-3-methylpent-1-ene
Description
Contextualization within the Chemistry of Branched Alkenes
Branched alkenes are hydrocarbons containing at least one carbon-carbon double bond and having a non-linear arrangement of carbon atoms. opentextbc.caglowscotland.org.uk The presence of branches along the carbon chain introduces steric and electronic effects that can significantly influence the reactivity and physical properties of the molecule compared to their straight-chain counterparts. opentextbc.ca In the case of 5-(1-ethoxyethoxy)-3-methylpent-1-ene, the methyl group at the C-3 position creates a stereocenter, which can be of crucial importance in asymmetric synthesis.
The naming of branched alkenes follows specific IUPAC rules, where the longest carbon chain containing the double bond is identified, and the position of the double bond and any substituents are numbered to give the lowest possible locants. youtube.comyoutube.com The reactivity of the double bond in branched alkenes is a focal point for a wide array of organic reactions, including addition, oxidation, and metathesis reactions. The specific placement and nature of the branched substituents can direct the regioselectivity and stereoselectivity of these transformations.
Significance of the (1-Ethoxyethoxy) Group as a Versatile Protecting Moiety in Organic Transformations
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. wikipedia.orgorganic-chemistry.org These temporary blocking units are known as protecting groups. wikipedia.org The (1-ethoxyethoxy) group, present in this compound, is an example of an acetal (B89532) protecting group used for hydroxyl functionalities. ucoz.com
The formation of an ethoxyethyl ether is typically achieved by the acid-catalyzed reaction of an alcohol with ethyl vinyl ether. chemicalbook.comchemicalbook.com This acetal is stable under a variety of reaction conditions, particularly those that are basic, nucleophilic, or involve organometallic reagents. wikipedia.orgddugu.ac.in However, it can be readily removed under mild acidic conditions to regenerate the original hydroxyl group. wikipedia.orgucoz.com This stability profile makes the ethoxyethoxy group a valuable tool for chemists, allowing for selective reactions to be performed on other parts of a molecule without affecting a protected alcohol.
Table 1: Properties of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Stability (Cleavage Conditions) |
| Tetrahydropyranyl | THP | Cleaved by mild acid. wikipedia.org |
| tert-Butyldimethylsilyl | TBDMS/TBS | Cleaved by fluoride (B91410) ions or acid. wikipedia.orgddugu.ac.in |
| Benzyl | Bn | Cleaved by hydrogenolysis. ucoz.com |
| Ethoxyethyl | EE | Cleaved by mild acid. wikipedia.org |
Role of Terminal Alkenes as Foundational Synthons in Complex Molecule Construction
Terminal alkenes, also known as α-olefins, are hydrocarbons that possess a carbon-carbon double bond at the end of the carbon chain. youtube.com This structural feature makes them particularly valuable as synthons, or synthetic building blocks, in organic chemistry. nih.gov The terminal double bond is a highly reactive functional group that can participate in a wide range of chemical transformations, allowing for the elongation of carbon chains and the introduction of new functional groups. digitellinc.comchemguide.co.uk
Reactions such as hydroboration-oxidation, epoxidation, and various cross-coupling reactions can be selectively performed on the terminal alkene. nih.govnih.gov The accessibility of the terminal double bond often leads to high regioselectivity in these reactions. youtube.com In the context of complex molecule synthesis, the ability to functionalize a terminal alkene allows for the stepwise and controlled construction of intricate molecular frameworks. nih.govdigitellinc.com The recent development of one-pot syntheses to convert terminal alkenes into terminal alkynes further expands their utility. acs.org
Overview of this compound as a Key Synthetic Intermediate
The compound this compound integrates the structural features discussed above, making it a valuable intermediate in organic synthesis. Its terminal alkene provides a reactive handle for carbon-carbon bond formation and functional group interconversion. The branched methyl group introduces stereochemical complexity, which can be exploited in the synthesis of chiral molecules.
The primary alcohol, protected as an ethoxyethyl ether, allows for the terminal alkene to undergo a variety of chemical transformations without interference from the hydroxyl group. Once the desired modifications at the alkene terminus are complete, the protecting group can be removed under mild acidic conditions to reveal the alcohol, which can then be used in subsequent synthetic steps. This strategic use of protection and deprotection is a cornerstone of modern organic synthesis.
Table 2: Chemical Data for this compound
| Property | Value |
| CAS Number | 63184-82-7 chemicalbook.comguidechem.comsigmaaldrich.com |
| Molecular Formula | C10H16O2 chemicalbook.comguidechem.com |
| Molecular Weight | 168.23 g/mol chemicalbook.comguidechem.com |
The synthesis of this compound can be achieved from (E)-3-Methylpent-2-en-4-yn-1-ol and ethyl vinyl ether. chemicalbook.comchemicalbook.com Its utility as a building block lies in the orthogonal reactivity of its functional groups, enabling chemists to selectively manipulate different parts of the molecule in a controlled sequence to achieve a complex target structure.
Structure
2D Structure
3D Structure
Properties
CAS No. |
111723-49-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
5-(1-ethoxyethoxy)-3-methylpent-1-ene |
InChI |
InChI=1S/C10H20O2/c1-5-9(3)7-8-12-10(4)11-6-2/h5,9-10H,1,6-8H2,2-4H3 |
InChI Key |
SGPMCLGTMQCVIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCC(C)C=C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 1 Ethoxyethoxy 3 Methylpent 1 Ene
Retrosynthetic Analysis of the 5-(1-Ethoxyethoxy)-3-methylpent-1-ene Molecular Architecture
A retrosynthetic analysis of the target molecule reveals logical bond disconnections that simplify the structure into readily available or easily synthesizable precursors. The primary disconnection is at the acetal (B89532) functional group, which is an ether linkage. This C-O bond cleavage simplifies the target molecule into a precursor alcohol, 3-methylpent-1-en-5-ol , and an electrophilic species corresponding to the ethoxyethyl group. The synthetic equivalent for the latter is ethyl vinyl ether . This disconnection is strategically sound as the formation of acetals from alcohols is a reliable and high-yielding reaction.
Further disconnection of the C3-C4 bond in the precursor alcohol, 3-methylpent-1-en-5-ol, through a Grignard-type disconnection, suggests two fragments: an allyl nucleophile, such as allylmagnesium bromide , and a two-carbon aldehyde, propionaldehyde (B47417) . This approach allows for the construction of the carbon skeleton and the simultaneous creation of the stereocenter at C-3.
An alternative disconnection at the C2-C3 bond points towards a Wittig-type reaction, involving a phosphonium (B103445) ylide derived from 1-bromopropane and 3-hydroxypropanal . The challenge in this route lies in managing the reactivity of the hydroxyl group during the ylide formation and subsequent reaction.
This analysis highlights that a convergent approach, where the carbon skeleton is first assembled followed by the installation of the protecting group, is a logical and efficient strategy.
Construction of the 3-Methylpent-1-ene Carbon Skeleton
The formation of the six-carbon backbone containing a terminal double bond and a methyl branch at the C-3 position is a critical phase of the synthesis.
The synthesis of the terminal alkene in the 3-methylpent-1-ene framework can be achieved through several established methodologies. While the terminal nature of the double bond means there are no E/Z isomers to control, the choice of reaction can be influenced by the desired introduction of the C-3 stereocenter.
Wittig Reaction: The reaction of a propyl-derived phosphonium ylide with an appropriate aldehyde, such as acrolein, can form the desired carbon skeleton. However, controlling the regioselectivity and potential side reactions can be challenging.
Elimination Reactions: Dehydration of a precursor alcohol, such as 3-methylpentan-1-ol, or dehydrohalogenation of a corresponding alkyl halide can yield the terminal alkene. These reactions, however, often produce a mixture of isomers (e.g., 3-methylpent-2-ene) and may require carefully controlled conditions to favor the desired product.
Allylation Reactions: A highly effective method involves the nucleophilic addition of an allyl organometallic reagent (e.g., allylmagnesium bromide or allyllithium) to an aldehyde like propionaldehyde. This directly establishes the pent-1-ene structure and creates the hydroxyl group at C-3, which can be later manipulated or deoxygenated if necessary.
Stereochemical control during these reactions is paramount when an asymmetric synthesis is desired. chemistrysteps.commasterorganicchemistry.com The stereochemistry of addition reactions is highly dependent on the reaction mechanism, with some methods favoring syn-addition and others anti-addition. masterorganicchemistry.comvanderbilt.edu For instance, using chiral catalysts or auxiliaries during an allylation reaction can induce stereoselectivity, leading to the preferential formation of one enantiomer of the resulting alcohol.
| Alkene Formation Strategy | Key Reagents | Typical Stereochemical Outcome |
|---|---|---|
| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Generally provides Z-alkenes from unstabilized ylides. |
| Horner-Wadsworth-Emmons | Phosphonate ester, Base, Carbonyl | Typically favors formation of E-alkenes. nih.gov |
| Grignard Allylation | Allylmagnesium halide, Aldehyde | Forms a racemic mixture unless a chiral catalyst is used. |
| Alcohol Dehydration | Acid catalyst (e.g., H₂SO₄), Heat | Follows Zaitsev's rule, often leading to internal alkenes. |
The introduction of the methyl group at the C-3 position creates a chiral center, and controlling its stereochemistry is essential for synthesizing enantiomerically pure material. wikipedia.orgdoubtnut.com
Several strategies can be employed:
Use of Chiral Starting Materials: One could begin with a commercially available chiral precursor, such as (R)- or (S)-propylene oxide. Opening the epoxide with an allyl nucleophile would set the stereochemistry at the C-3 position.
Asymmetric Allylation: As mentioned, the addition of an allyl organometallic reagent to propionaldehyde can be performed in the presence of a chiral ligand or catalyst to induce enantioselectivity. Catalytic systems based on metals like titanium, boron, or zinc are well-developed for this purpose.
Organocuprate Addition: The conjugate addition of a methyl organocuprate to an α,β-unsaturated ester or ketone, such as ethyl pent-2-enoate, followed by reduction and further modification, can also introduce the methyl group at the desired position.
| Aspect | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Strategy | Step-by-step construction from a single starting material. | Independent synthesis of fragments followed by late-stage coupling. wikipedia.org |
| Overall Yield | Decreases exponentially with the number of steps. wikipedia.org | Generally higher as yields are multiplied only at the coupling stage. differencebetween.com |
| Efficiency | Less efficient, especially for complex molecules. differencebetween.com | More efficient, allows for parallel work and higher throughput. fiveable.me |
| Flexibility | Less flexible; an early-stage failure impacts the entire sequence. | More flexible; allows for optimization of individual fragment syntheses. |
Installation of the 1-Ethoxyethoxy Acetal Functional Group
The 1-ethoxyethoxy (EE) group is a common protecting group for alcohols. It is stable to a variety of conditions, including those involving organometallic reagents, many oxidizing agents, and basic conditions, yet it is easily removed under mild acidic conditions.
The installation of the EE group onto the precursor, 3-methylpent-1-en-5-ol, involves the acid-catalyzed addition of the alcohol to ethyl vinyl ether . researchgate.net The term "chemoselective" is crucial here, as the reaction must selectively protect the hydroxyl group without reacting with the alkene present in the molecule.
The mechanism proceeds via protonation of the ethyl vinyl ether by an acid catalyst, which generates a highly reactive oxocarbenium ion. rsc.org The alcohol then acts as a nucleophile, attacking this electrophilic species. A final deprotonation step yields the stable acetal product. libretexts.orglibretexts.org
A variety of acid catalysts can be employed for this transformation, with the choice often depending on the sensitivity of the substrate.
| Catalyst | Typical Reaction Conditions | Advantages/Considerations |
|---|---|---|
| Pyridinium (B92312) p-toluenesulfonate (PPTS) | CH₂Cl₂, Room Temperature | Mild, buffered catalyst, minimizes acid-catalyzed side reactions. |
| p-Toluenesulfonic acid (TsOH) | CH₂Cl₂ or Ether, 0 °C to RT | Stronger acid, faster reaction times, may require careful control. |
| Phosphoric Acid | Neat or in a non-polar solvent | Effective, but can be a strong acid leading to side reactions. sci-hub.box |
| Lewis Acids (e.g., BF₃·OEt₂) | Aprotic solvent, Low Temperature | Highly effective but can be less chemoselective. |
| Acidic Resins (e.g., Amberlyst-15) | Batch or flow reactor | Heterogeneous catalyst, easily removed by filtration, reusable. conicet.gov.ar |
The use of a mild acid catalyst like PPTS is often preferred to prevent potential side reactions such as polymerization of the ethyl vinyl ether or acid-catalyzed rearrangement of the alkene in the substrate. The reaction is typically run at or below room temperature in an inert solvent like dichloromethane (B109758) to ensure high chemoselectivity and yield. researchgate.net
Methodologies for Acetal Formation in the Presence of Olefinic Bonds
The formation of acetals in molecules containing olefinic bonds requires chemoselective methods that activate the alcohol for reaction with an acetal precursor without affecting the double bond. The most prevalent method for installing the 1-ethoxyethoxy protecting group is the acid-catalyzed addition of an alcohol to ethyl vinyl ether. nih.gov This reaction is reversible, and the forward reaction is favored by Le Chatelier's principle, often by using an excess of the vinyl ether which can also serve as the solvent.
The mechanism involves the protonation of the ethyl vinyl ether by an acid catalyst, which generates a resonance-stabilized oxocarbenium ion. This electrophilic species is then attacked by the nucleophilic hydroxyl group of the alcohol (in this case, 3-methyl-4-penten-1-ol). Subsequent deprotonation of the resulting intermediate yields the desired acetal, this compound.
A variety of acid catalysts can be employed for this transformation, ranging from strong mineral acids to milder Lewis and Brønsted acids. The choice of catalyst is crucial to prevent degradation of the starting material or the product, and to avoid isomerization or polymerization of the olefin.
Optimization of Reaction Conditions and Catalyst Systems for Improved Yield and Selectivity
The successful synthesis of this compound hinges on the careful optimization of reaction conditions and the selection of an appropriate catalyst system. The key objectives are to maximize the yield of the desired acetal while ensuring the stability of the pentenyl moiety.
Catalyst Selection: A range of catalysts have been shown to be effective for the formation of ethoxyethyl acetals. These can be broadly categorized as Brønsted acids and Lewis acids.
Brønsted Acids: Protic acids such as p-toluenesulfonic acid (PTSA) beilstein-journals.org, pyridinium p-toluenesulfonate (PPTS), and camphorsulfonic acid (CSA) are commonly used in catalytic amounts. These catalysts are effective but must be used judiciously to prevent acid-catalyzed side reactions of the alkene.
Lewis Acids: Lewis acids like mercury(II) acetate (B1210297) (Hg(OAc)₂) nih.gov and palladium(II) acetate academie-sciences.fr have also been employed to catalyze the addition of alcohols to vinyl ethers. These can sometimes offer milder reaction conditions. For instance, palladium-based catalysts have been used in transetherification reactions to produce various vinyl ethers with good yields. academie-sciences.fr
Reaction Conditions: Several parameters can be adjusted to optimize the reaction for yield and selectivity.
Temperature: The reaction is typically carried out at room temperature or slightly below to minimize potential side reactions.
Solvent: While ethyl vinyl ether can be used in excess as the solvent, inert solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) can also be employed.
Concentration: The concentration of the reactants can influence the reaction rate and equilibrium position.
Reaction Time: The reaction is generally monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion.
An example of optimized conditions for the formation of an ethoxyethyl ether involves using a catalytic amount of a mild acid in an excess of ethyl vinyl ether at room temperature. The reaction is typically complete within a few hours, and the workup involves neutralizing the acid catalyst followed by purification.
Table 1: Comparison of Catalyst Systems for Ethoxyethyl Acetal Formation
| Catalyst | Typical Loading (mol%) | Reaction Conditions | Advantages | Disadvantages |
| p-Toluenesulfonic acid (PTSA) | 0.5 - 2 | Room temperature, excess ethyl vinyl ether | Readily available, inexpensive | Can be too acidic, potential for side reactions |
| Pyridinium p-toluenesulfonate (PPTS) | 1 - 5 | Room temperature, CH₂Cl₂ | Milder than PTSA, less prone to side reactions | More expensive than PTSA |
| Mercury(II) acetate | 5 - 10 | Reflux in ethyl vinyl ether | Effective for transetherification | Toxic, environmental concerns |
| Palladium(II) acetate | 1 - 5 | Room temperature, with ligand (e.g., 1,10-phenanthroline) | Mild conditions, high yields reported for some substrates | Expensive, requires ligand |
Comparative Analysis of Synthetic Routes: Efficiency, Purity, and Scalability
Synthesis of 3-methyl-4-penten-1-ol:
Grignard Reaction: The reaction of allylmagnesium bromide with propionaldehyde is a highly efficient method for constructing the carbon skeleton of 3-methyl-4-penten-1-ol. tandfonline.com This method is generally high-yielding and utilizes readily available starting materials. The primary challenge can be controlling the exothermic nature of the reaction, especially on a large scale. Purity of the product is typically high after standard workup and purification by distillation. This route is generally considered scalable for industrial applications.
Formation of this compound:
Acid-Catalyzed Addition of Ethyl Vinyl Ether: This is the most direct and widely used method for the formation of the ethoxyethyl acetal. nih.gov Its efficiency is high, often with yields exceeding 90%, particularly when a mild acid catalyst like PPTS or a low loading of PTSA is used. beilstein-journals.org The reaction is generally clean, with the main byproduct being any unreacted starting alcohol, which can often be removed by distillation or chromatography. The scalability of this reaction is excellent due to the simple procedure and the use of catalytic quantities of the acid.
Alternative Routes:
Reactivity and Transformation Pathways of 5 1 Ethoxyethoxy 3 Methylpent 1 Ene
Reactions Involving the Terminal Alkene Moiety.
The terminal double bond in 5-(1-Ethoxyethoxy)-3-methylpent-1-ene is a site of high electron density, making it susceptible to a range of addition and functionalization reactions.
Electrophilic Additions (e.g., Hydroboration, Halogenation, Hydration)
Electrophilic additions to the terminal alkene proceed via the attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate, which is then intercepted by a nucleophile.
Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of alkenes. The addition of borane (BH₃) or its complexes across the double bond occurs in a concerted, syn-fashion, with the boron atom adding to the less substituted carbon. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron-carbon bond with a hydroxyl group, yielding the corresponding primary alcohol.
| Reagent System | Product | Regioselectivity | Stereochemistry |
| 1. BH₃•THF 2. H₂O₂, NaOH | 5-(1-Ethoxyethoxy)-3-methylpentan-1-ol | Anti-Markovnikov | Syn-addition |
| 1. 9-BBN 2. H₂O₂, NaOH | 5-(1-Ethoxyethoxy)-3-methylpentan-1-ol | High Anti-Markovnikov | Syn-addition |
Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of two halogen atoms across the double bond to form a vicinal dihalide. The reaction is typically carried out in an inert solvent like dichloromethane (B109758).
| Halogen | Product | Stereochemistry |
| Br₂ | 1,2-Dibromo-5-(1-ethoxyethoxy)-3-methylpentane | Anti-addition |
| Cl₂ | 1,2-Dichloro-5-(1-ethoxyethoxy)-3-methylpentane | Anti-addition |
Hydration: Acid-catalyzed hydration involves the addition of water across the double bond in the presence of a strong acid catalyst. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. However, for a terminal alkene like the one in the title compound, this would lead to a secondary alcohol.
Oxidative Cleavage Reactions (e.g., Ozonolysis)
Oxidative cleavage reactions break the carbon-carbon double bond, leading to the formation of carbonyl compounds.
Ozonolysis: This is a powerful method for cleaving alkenes. Ozone (O₃) reacts with the double bond to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (ozonide). The work-up conditions determine the final products. Reductive work-up (e.g., with dimethyl sulfide or zinc) yields aldehydes or ketones, while oxidative work-up (e.g., with hydrogen peroxide) gives carboxylic acids or ketones. For the terminal alkene in this compound, ozonolysis followed by reductive workup would yield formaldehyde and 4-(1-ethoxyethoxy)-2-methylbutanal.
| Work-up Condition | Products |
| Reductive (e.g., (CH₃)₂S, Zn/H₂O) | Formaldehyde and 4-(1-Ethoxyethoxy)-2-methylbutanal |
| Oxidative (e.g., H₂O₂) | Carbon dioxide and 4-(1-ethoxyethoxy)-2-methylbutanoic acid |
Radical Additions and Mechanistic Studies.
Free radical additions to alkenes proceed via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of radical addition is often complementary to that of electrophilic addition. For instance, the peroxide-initiated addition of hydrogen bromide (HBr) to a terminal alkene results in the anti-Markovnikov product, where the bromine atom adds to the terminal carbon. This is because the reaction proceeds through the more stable secondary radical intermediate.
Mechanistic studies of radical additions to alkenes containing oxygen functionalities have shown that the presence of the ether or acetal (B89532) group can influence the reactivity and selectivity of the reaction, although the effect is generally minimal when the group is distant from the double bond.
Transition Metal-Catalyzed Functionalizations (e.g., Cross-Coupling Reactions)
Transition metal catalysts, particularly those based on palladium, nickel, and ruthenium, enable a wide range of transformations of terminal alkenes. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions: In reactions like the Heck, Suzuki, and Negishi couplings, the terminal alkene can be coupled with various organic electrophiles (e.g., aryl halides, vinyl halides) or organometallic reagents. These reactions typically proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps. For this compound, these reactions would allow for the introduction of a variety of substituents at the terminal carbon of the original double bond.
| Reaction Name | Coupling Partner | Catalyst (Typical) | Product Type |
| Heck Reaction | Aryl or Vinyl Halide | Pd(OAc)₂ / PPh₃ | Substituted Alkene |
| Suzuki Coupling | Organoboron Compound | Pd(PPh₃)₄ | Substituted Alkene or Alkane |
| Negishi Coupling | Organozinc Compound | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Substituted Alkene or Alkane |
Reactions Involving the 1-Ethoxyethoxy Acetal Functional Group.
The 1-ethoxyethoxy (EE) group is a common protecting group for alcohols, and its primary reactivity is its susceptibility to hydrolysis under acidic conditions.
Stereochemical Aspects in the Synthesis and Reactions of 5 1 Ethoxyethoxy 3 Methylpent 1 Ene
Analysis of Potential Stereogenic Centers and Chiral Descriptors
The chemical structure of 5-(1-Ethoxyethoxy)-3-methylpent-1-ene contains two stereogenic centers, which are atoms that have four different substituents attached, leading to the possibility of stereoisomerism.
C3 Carbon: The carbon atom at the third position of the pentene chain is bonded to a hydrogen atom, a methyl group, a vinyl group (-CH=CH₂), and a -(CH₂)-CH₂-O-R group. These four distinct groups make the C3 carbon a stereocenter.
Acetal (B89532) Carbon: The carbon atom within the ethoxyethoxy protecting group, specifically the one bonded to two oxygen atoms, a hydrogen atom, and a methyl group, is also a stereocenter.
Due to the presence of these two stereocenters, the molecule can exist as a set of four distinct stereoisomers. These are two pairs of enantiomers, which are non-superimposable mirror images of each other, and the relationships between non-mirror image stereoisomers are diastereomeric. The configuration at each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an (R) or (S) descriptor.
Table 1: Potential Stereoisomers of this compound This interactive table outlines the possible stereoisomers based on the configurations at the two stereogenic centers.
| Stereoisomer | Configuration at C3 | Configuration at Acetal Carbon | Relationship |
|---|---|---|---|
| 1 | (R) | (R) | Enantiomer of (S,S) |
| 2 | (S) | (S) | Enantiomer of (R,R) |
| 3 | (R) | (S) | Enantiomer of (S,R) |
Asymmetric Synthesis Methodologies for Enantiomerically Enriched Derivatives
The synthesis of a single, desired stereoisomer from the four possibilities requires the use of asymmetric synthesis techniques. These methods are designed to selectively produce one enantiomer or diastereomer over others.
Terminal alkenes are versatile functional groups that can be transformed into a wide array of other functionalities using catalytic enantioselective methods. nih.govnih.gov While reactions on this compound itself would be diastereoselective (influenced by the existing stereocenters), the enantioselective functionalization of a related prochiral precursor is a key strategy for introducing chirality. For instance, a precursor lacking the C3 methyl group could undergo an enantioselective reaction at the alkene. The development of catalytic systems for the enantioselective functionalization of unactivated terminal alkenes is a significant area of modern synthetic chemistry. nih.govsnnu.edu.cnescholarship.org
Table 2: Illustrative Enantioselective Reactions for Terminal Alkenes This table presents examples of catalytic asymmetric reactions applicable to terminal alkene moieties, which could be adapted for the synthesis of derivatives.
| Reaction Type | Catalyst System | Typical Product | Potential Application |
|---|---|---|---|
| Dihydroxylation | OsO₄ / Chiral Ligand (e.g., DHQ₂-PHAL) | Chiral 1,2-Diol | Synthesis of chiral polyols |
| Aziridination | Rh(II) or Cu(I) / Chiral Ligand | Chiral Aziridine | Access to chiral amines and amino alcohols |
| Hydroamination | Iridium / Chiral Phosphine Ligand | Chiral Amine | Direct synthesis of enantioenriched amines escholarship.org |
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. nih.gov After the desired chiral center is created, the auxiliary is removed. For the synthesis of this compound, a strategy could involve attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective alkylation to install the methyl group at the C3 position, and then cleaving the auxiliary. nih.govmdpi.com This approach leverages the well-defined steric environment of the auxiliary to control the formation of the new stereocenter. A temporary stereocenter can also be employed, where a chiral center is introduced to direct a reaction and is subsequently removed in a later step. rsc.org
The key C3 stereocenter in this compound could be constructed using asymmetric catalysis. elsevierpure.com Transition metal-catalyzed reactions, such as asymmetric allylic alkylation, are powerful tools for forming chiral C-C bonds. This strategy would involve the coupling of an allylic substrate with a methylating agent in the presence of a chiral catalyst. The catalyst, typically a metal complex with a chiral ligand, creates a chiral environment that favors the formation of one enantiomer of the product over the other. researchgate.netnih.gov The use of solvent chirality has also been explored as a source of enantioselection in some catalytic systems. acs.org
Table 3: Examples of Asymmetric Catalysis for C-C Bond Formation This table shows representative catalytic systems used to create chiral centers in structures similar to the target molecule.
| Reaction Type | Metal | Chiral Ligand Type | Key Feature |
|---|---|---|---|
| Allylic Alkylation | Palladium (Pd) | Phosphinooxazolines (PHOX) | Forms chiral C-C bond adjacent to a double bond. |
| Allylic Substitution | Iridium (Ir) | Phosphoramidites | High regioselectivity for branched products. nih.gov |
| Cross-Coupling | Nickel (Ni) | Bis(oxazoline) (BOX) | Couples alkyl halides with organometallic reagents. |
Diastereoselective Transformations and Control of Stereochemistry
When a molecule already contains one or more stereocenters, as in an enantiomerically pure sample of this compound, any subsequent reaction that creates a new stereocenter will lead to diastereomers. In such substrate-controlled reactions, the existing chiral centers can direct the stereochemical outcome of the transformation. For example, an epoxidation of the terminal double bond of the (3R)-isomer would likely produce the (2R, 3R) and (2S, 3R) epoxides in unequal amounts. The facial selectivity of the reagent's approach to the alkene is dictated by the steric and electronic properties of the substituents at the C3 stereocenter, leading to a preference for one diastereomeric product.
Conformational Analysis and its Impact on Stereoselective Reactions
The three-dimensional shape and flexibility of a molecule play a critical role in determining its reactivity. windows.net this compound is an acyclic molecule with significant conformational freedom due to rotation around its single bonds. The relative populations of its various conformers are determined by minimizing steric and torsional strains. nih.gov
The stereochemical outcome of reactions, particularly at the terminal alkene, is heavily influenced by the molecule's preferred conformation in the transition state. For a reagent to react with the π-system of the double bond, it must approach from one of the two faces (re or si). The substituents around the C3 stereocenter will sterically hinder one of these faces more than the other in the lowest energy conformations. Torsional effects, which arise from the eclipsing of bonds, can be a controlling factor in π-facial selectivity. nih.gov Models that analyze the transition state conformations can often predict the major diastereomer formed. These stereoelectronic and torsional effects are crucial for understanding and predicting the stereoselectivity of reactions involving acetal substitution or additions to nearby functional groups. researchgate.netnih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Spectroscopic Characterization and Structural Elucidation of 5 1 Ethoxyethoxy 3 Methylpent 1 Ene and Its Derivatives
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and obtaining structural information about a molecule by analyzing the mass-to-charge ratio of its ions.
In the analysis of 5-(1-ethoxyethoxy)-3-methylpent-1-ene, the molecular ion peak (M+) may be of low abundance due to the lability of the acetal (B89532) functional group. psu.edu The nominal molecular weight of this compound is 172 g/mol .
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value | Notes |
| Molecular Formula | C10H20O2 | |
| Nominal Mass | 172 u | |
| Molecular Weight | 172.26 g/mol | |
| Key Fragments (m/z) | 127, 101, 73, 45 | Based on typical acetal fragmentation. |
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with a molecular formula of C10H20O2, the expected exact mass would be calculated and compared to the experimentally determined value to confirm the elemental formula.
Interactive Data Table: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C10H20O2 |
| Calculated Exact Mass | 172.14633 u |
| Required Mass Accuracy | < 5 ppm |
The fragmentation pattern in mass spectrometry provides a fingerprint of the molecule's structure. For acetals, a characteristic fragmentation is the cleavage of the C-O bonds adjacent to the central carbon of the acetal group. psu.edu
For this compound, the primary fragmentation pathways are expected to be initiated by the loss of an ethoxy group or the entire ethoxyethoxy side chain. Key fragmentation steps could include:
Loss of an ethoxy radical (-OCH2CH3) : This would result in a fragment ion with a mass-to-charge ratio (m/z) of 127.
Cleavage of the C-O bond linking the ethoxyethoxy group to the pentene chain : This could lead to the formation of a stabilized carbocation.
Formation of an ethoxyethoxy cation : This would produce a fragment at m/z 73.
Further fragmentation : The initial fragments can undergo further fragmentation, leading to smaller, stable ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions. The presence of a non-conjugated carbon-carbon double bond in this compound means that it is not expected to show strong absorption in the near-UV or visible range. The primary absorption would be due to σ → σ* and n → σ* transitions, which occur at shorter wavelengths, typically below 200 nm.
Interactive Data Table: Predicted UV-Vis Spectroscopic Data for this compound
| Parameter | Predicted Value | Notes |
| λmax | < 200 nm | Typical for isolated double bonds. |
| Molar Absorptivity (ε) | Low | Non-conjugated system. |
| Solvent | Hexane or Ethanol (B145695) | Common solvents for UV-Vis. |
Advanced Spectroscopic and Diffraction Techniques (e.g., X-ray Crystallography of Solid Derivatives, Raman Spectroscopy)
For non-crystalline compounds like this compound, X-ray crystallography cannot be directly applied. However, it is a powerful technique for determining the three-dimensional structure of solid derivatives. If a suitable crystalline derivative of this compound could be synthesized, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational information.
Raman spectroscopy provides information about molecular vibrations and is complementary to infrared (IR) spectroscopy. The C=C stretching vibration of the pentene group would be expected to show a characteristic band in the Raman spectrum, typically in the range of 1640-1680 cm-1. The C-O stretching vibrations of the ether and acetal groups would also be observable.
Interactive Data Table: Predicted Raman Spectroscopic Data for this compound
| Functional Group | Predicted Raman Shift (cm-1) | Vibrational Mode |
| C=C (alkene) | 1640 - 1680 | Stretching |
| C-O (ether/acetal) | 1050 - 1150 | Stretching |
| C-H (sp2) | 3000 - 3100 | Stretching |
| C-H (sp3) | 2850 - 3000 | Stretching |
Computational Chemistry and Mechanistic Insights into 5 1 Ethoxyethoxy 3 Methylpent 1 Ene
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
No specific studies employing quantum chemical calculations to determine the molecular geometry and electronic structure of 5-(1-Ethoxyethoxy)-3-methylpent-1-ene were identified. Such calculations would typically involve optimizing the molecule's 3D structure to find the lowest energy arrangement of its atoms and analyzing its molecular orbitals to understand its electronic properties.
Density Functional Theory (DFT) Studies of Conformational Landscapes and Isomeric Stability
A search of scientific databases did not yield any DFT studies that have mapped the conformational landscape of this compound or assessed the relative stability of its potential isomers. This type of study would be crucial for understanding the molecule's flexibility and the preferred shapes it adopts.
Ab Initio Methods for Reaction Pathway Analysis and Transition State Characterization
There is no available research that applies ab initio methods to analyze the reaction pathways or characterize the transition states for reactions involving this compound. These methods would be instrumental in predicting its reactivity and understanding the mechanisms of its chemical transformations.
Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Effects
No publications detailing molecular dynamics simulations of this compound were found. Such simulations would provide insights into the molecule's movement and interactions with its environment, particularly in different solvents, over time.
Mechanistic Elucidation of Key Synthetic Transformations and Reactivity Patterns
While the synthesis of related compounds may be documented, there is no specific computational work in the available literature that elucidates the mechanisms of key synthetic transformations or the reactivity patterns of this compound from a theoretical standpoint.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, Raman spectra) of this compound and comparing them with experimental data could be located. This is a common application of computational chemistry to aid in the characterization of molecules.
Advanced Applications in Organic Synthesis
Utilization as a Versatile Building Block in the Total Synthesis of Complex Natural Products.
There is no available scientific literature demonstrating the use of 5-(1-Ethoxyethoxy)-3-methylpent-1-ene as a building block in the total synthesis of complex natural products.
Role in the Preparation of Specialized Monomers for Precision Polymer Architectures.
No research articles or patents were identified that describe the application of this compound in the preparation of specialized monomers for precision polymer architectures.
Application as a Chiral Pool Starting Material for Enantiospecific Syntheses (if applicable to derivatives).
The chirality of this compound depends on the stereocenter at the 3-position. While derivatives could potentially be used as chiral pool starting materials, there is no documented evidence of this application in the scientific literature.
Development of Novel Organic Materials Incorporating the this compound Motif.
There is no information available on the development of novel organic materials that incorporate the this compound motif.
Green Chemistry Approaches in the Synthesis and Transformations of 5 1 Ethoxyethoxy 3 Methylpent 1 Ene
Atom Economy and Step Efficiency in Synthetic Routes
Atom economy is a foundational concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. The likely synthesis of 5-(1-ethoxyethoxy)-3-methylpent-1-ene is an addition reaction, which is an ideal transformation from an atom economy perspective.
The reaction involves the direct addition of the alcohol (3-methylpent-1-en-5-ol) across the double bond of the vinyl ether (ethyl vinyl ether). In this process, all atoms of both reactant molecules are incorporated into the final product, resulting in no theoretical waste.
Reaction: CH₂=CH-CH(CH₃)-CH₂-CH₂-OH + CH₂=CH-O-CH₂CH₃ → CH₂=CH-CH(CH₃)-CH₂-CH₂-O-CH(CH₃)-O-CH₂CH₃ (3-methylpent-1-en-5-ol + Ethyl vinyl ether → this compound)
The atom economy can be calculated as: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For this reaction, the atom economy is 100%, representing the most efficient type of chemical transformation. This contrasts sharply with substitution or elimination reactions, which inherently generate byproducts and thus have lower atom economies. Maximizing step efficiency involves minimizing the number of synthetic steps, which in turn reduces resource consumption and waste generation. A single-step addition reaction is highly step-efficient.
| Reaction Type | Generalized Scheme | Theoretical Atom Economy | Byproducts Generated |
|---|---|---|---|
| Addition (e.g., Acetal (B89532) Formation) | A + B → C | 100% | None |
| Substitution | A-B + C → A-C + B | <100% | Yes (B) |
| Elimination | A-B → A + B | <100% | Yes (B) |
Use of Environmentally Benign Solvents and Solvent-Free Reaction Conditions
Solvents constitute a significant portion of the mass in many chemical processes and contribute heavily to their environmental impact, including volatile organic compound (VOC) emissions and waste disposal challenges. Traditional acetal synthesis might employ solvents such as tetrahydrofuran (B95107) (THF) or chlorinated solvents like dichloromethane (B109758). acs.org Green chemistry promotes the reduction or elimination of such hazardous solvents.
A primary green strategy is to conduct reactions under solvent-free (neat) conditions. ijsdr.org For the synthesis of this compound, mixing the liquid reactants directly with a catalyst could eliminate solvent use entirely, simplifying purification and reducing waste. researchgate.net
When a solvent is necessary, the focus shifts to environmentally benign alternatives. Water is an ideal green solvent due to its abundance and lack of toxicity, and it has been used in some acetal syntheses. ijsdr.org Other greener options include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME), which has a higher boiling point and lower explosion range than many traditional ethers. merckmillipore.comusc.edu
| Solvent | Classification | Key Environmental/Safety Issues |
|---|---|---|
| Dichloromethane | Traditional/Hazardous | Suspected carcinogen, hazardous air pollutant |
| Tetrahydrofuran (THF) | Traditional/Problematic | Peroxide former, high volatility |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Bio-derived, less volatile than THF |
| Cyclopentyl methyl ether (CPME) | Greener Alternative | High boiling point, narrow explosion range |
Development of Catalytic Processes for Alkene Functionalization and Acetal Formation to Minimize Waste
The formation of the acetal group in this compound requires a catalyst, typically an acid. acs.org Green chemistry emphasizes the use of catalysts over stoichiometric reagents to minimize waste. While traditional homogeneous acid catalysts like p-toluenesulfonic acid (p-TsOH) or hydrochloric acid are effective, they can be corrosive and require neutralization during workup, which generates salt waste. mdpi.comnih.gov
A greener approach involves the use of heterogeneous solid acid catalysts. These catalysts, such as zeolites, montmorillonite (B579905) clays (B1170129) (e.g., K10), or sulfonic acid-functionalized resins, offer significant advantages. acs.org
Easy Separation: The solid catalyst can be removed from the reaction mixture by simple filtration, eliminating the need for aqueous workups and neutralization steps.
Reduced Corrosion: Solid acids are generally less corrosive to equipment than their liquid counterparts.
Recent research has demonstrated the effectiveness of aluminosilicates like Siral 70 and K10 clay as highly efficient, reusable catalysts for solvent-free acetal synthesis, preventing the formation of byproducts and resulting in pure products with minimal processing. acs.org For the alkene portion of the molecule, catalytic methods such as epoxidation or hydrogenation could be employed for further transformations, with a preference for catalysts based on earth-abundant metals and processes that minimize waste streams.
| Catalyst Type | Example | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Acid | p-Toluenesulfonic acid | High activity, good solubility | Difficult to separate, generates salt waste upon neutralization |
| Heterogeneous Solid Acid | K10 Montmorillonite Clay | Easily filtered, reusable, minimizes waste | Potentially lower activity per site compared to homogeneous catalysts |
| Lewis Acid | Zirconium tetrachloride (ZrCl₄) | High efficiency, chemoselective | Moisture sensitive, metal waste |
Renewable Feedstocks and Sustainable Sourcing of Precursors
A key goal of green chemistry is the transition from fossil fuel-based feedstocks to renewable ones. The synthesis of this compound can be analyzed from this perspective by examining its precursors: 3-methylpent-1-en-5-ol and ethyl vinyl ether.
Ethyl Vinyl Ether: This precursor is derived from ethanol (B145695) and acetylene (B1199291). Ethanol is a well-established biofuel produced on a massive scale via the fermentation of sugars from sources like corn, sugarcane, or cellulosic biomass. This makes half of the ethyl vinyl ether molecule readily accessible from renewable feedstocks. While acetylene is traditionally produced from fossil fuels, research into bio-based routes is ongoing. Greener lab-scale methods for vinyl ether synthesis now exist that use calcium carbide as a safer source of acetylene. rsc.org
3-methylpent-1-en-5-ol: This C6 branched-chain alcohol represents a greater challenge. However, the chemical industry is actively developing pathways to produce a wide range of chemicals from biomass. Platform molecules like levulinic acid or furfural, derived from the breakdown of lignocellulose, can be converted into various C5 and C6 compounds. It is conceivable that future biorefineries could produce branched alkenols like 3-methylpent-1-en-5-ol through catalytic upgrading of these bio-based intermediates.
| Precursor | Traditional Source | Potential Renewable Pathway |
|---|---|---|
| Ethanol (for Ethyl vinyl ether) | Petroleum (via ethylene (B1197577) hydration) | Fermentation of biomass (sugars, starch, cellulose) |
| Acetylene (for Ethyl vinyl ether) | Natural gas, coal | Research into bio-based routes; use of calcium carbide |
| 3-methylpent-1-en-5-ol | Petrochemicals | Catalytic conversion of C5/C6 platform molecules (e.g., furfural, levulinic acid) from lignocellulose |
Energy Efficiency Considerations in Reaction Design and Process Optimization
Reducing energy consumption is a critical component of green process design, as it lowers both operational costs and associated carbon emissions. For the synthesis of this compound, several strategies can be employed to enhance energy efficiency.
Conducting the reaction at ambient temperature and pressure is the most straightforward way to save energy. The acid-catalyzed addition of alcohols to vinyl ethers is often exothermic and can proceed efficiently without significant heating. acs.org
Alternative energy sources can also provide greener options.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. ijsdr.org This technique directly heats the reaction mixture, avoiding the energy loss associated with heating a conventional reaction vessel.
Photocatalysis: The use of photocatalysts that operate with low-energy visible light, such as household lamps, allows for the synthesis of acetals under extremely mild, near-neutral conditions. rsc.org This approach avoids the need for thermal energy input altogether.
Process optimization, such as using a continuous flow reactor instead of a batch process, can also improve energy efficiency by providing better heat transfer and reducing the energy required for heating and cooling cycles.
| Method | Typical Temperature | Typical Reaction Time | Energy Input |
|---|---|---|---|
| Conventional Heating | Ambient to Reflux | Hours | Moderate to High |
| Microwave-Assisted | Controlled by Power | Minutes | Low (due to short time) |
| Visible-Light Photocatalysis | Ambient | Hours | Very Low |
Future Research Directions and Outlook
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and selective methods for the synthesis of 5-(1-Ethoxyethoxy)-3-methylpent-1-ene is a foundational step. Future research could focus on stereoselective routes to control the chirality at the C3 position, which would be crucial for applications in asymmetric synthesis and medicinal chemistry. Methodologies that minimize protecting group manipulations and offer high atom economy will be of particular interest.
| Potential Synthetic Approach | Key Advantages | Research Focus |
| Catalytic Asymmetric Allylation | High enantioselectivity | Development of novel chiral catalysts |
| Olefin Metathesis | Modular and convergent | Design of new ruthenium or molybdenum catalysts |
| Biocatalytic Routes | Green and sustainable | Enzyme screening and engineering |
Development of New Reactivity Patterns for the Ethoxyethoxy and Terminal Alkene Functionalities
The terminal alkene is a versatile functional group amenable to a wide array of transformations. Future studies will likely explore its participation in reactions such as hydroformylation, hydroboration-oxidation, and various cycloadditions to generate diverse molecular scaffolds. Concurrently, investigating the selective deprotection of the ethoxyethoxy group under mild conditions will be critical to unmasking the primary alcohol for further functionalization.
Advanced Computational Studies for Predicting Reactivity and Guiding Synthetic Design
In silico approaches are expected to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other computational models can be employed to predict the reactivity of the alkene and the stability of the acetal (B89532) protecting group. These theoretical insights can guide the rational design of experiments, saving valuable time and resources.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
For any compound to be practically useful, its synthesis must be scalable. Flow chemistry offers a promising avenue for the continuous and safe production of this compound. lianhe-aigen.comd-nb.infonoelresearchgroup.com The precise control over reaction parameters in a flow reactor could lead to improved yields and purity. lianhe-aigen.com Integrating this with automated synthesis platforms would enable the rapid generation of analogues for screening purposes.
Potential for Interdisciplinary Applications in Materials Science and Medicinal Chemistry Research
The bifunctional nature of this compound makes it an intriguing building block for both materials science and medicinal chemistry. The terminal alkene can be utilized for polymerization or surface functionalization, potentially leading to novel polymers or functional materials. In medicinal chemistry, after deprotection and further elaboration, the molecule could serve as a scaffold for the synthesis of biologically active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
